tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate
Description
Introduction to tert-Butyl N-(1-Cyano-3,3,3-Trifluoropropyl)Carbamate
Historical Development of Fluorinated Carbamates
The synthesis of fluorinated carbamates emerged alongside advancements in fluorocarbon chemistry during the mid-20th century. Early fluorination methods, such as the Fowler process and electrochemical fluorination (ECF) , enabled the introduction of fluorine atoms into organic frameworks, including carbamates. The Fowler process, which uses cobalt trifluoride to fluorinate hydrocarbons, laid the groundwork for producing perfluorinated compounds. Meanwhile, ECF allowed direct fluorination of substrates like amines and ethers dissolved in hydrogen fluoride, facilitating scalable production.
The development of this compound reflects iterative improvements in fluorination techniques. Modern synthetic routes, such as microwave-assisted reactions, have reduced reaction times from hours to minutes while improving yields. These advancements align with broader trends in optimizing fluorinated intermediates for pharmaceuticals, agrochemicals, and energy storage systems.
Significance in Organic Chemistry Research
This compound’s significance lies in its dual functionalization:
- Trifluoropropyl Group : Enhances metabolic stability and lipophilicity, critical for drug design.
- Cyano Substituent : Acts as a versatile intermediate for further derivatization, enabling C–C bond formation via nucleophilic addition.
Researchers leverage its stability under acidic and basic conditions to develop corrosion-resistant electrolytes for lithium-ion batteries. For instance, fluorinated carbamates like this compound form protective aluminum fluoride layers on current collectors, mitigating dissolution and improving battery longevity.
Table 1: Key Functional Groups and Their Roles
Position Within the Broader Context of Carbamate Chemistry
Carbamates, with the general structure R₂NC(O)OR, occupy a pivotal role in organic synthesis, polymer science, and medicinal chemistry. This compound distinguishes itself through:
- Fluorine-Induced Polarity : The CF₃ group increases electronegativity, altering solubility and reactivity compared to non-fluorinated analogs.
- Steric Protection : The bulky tert-butyl group shields the carbamate moiety, enabling selective reactions at the cyano or trifluoropropyl sites.
In polymer science, analogous carbamates serve as monomers for polyurethanes, where fluorine atoms improve resistance to UV degradation and solvents.
Evolution of Scientific Understanding
Early studies on fluorinated carbamates focused on their synthesis and basic physicochemical properties. Recent research has expanded into:
- Mechanistic Insights : Computational studies reveal how fluorine’s electronegativity modulates reaction pathways, such as nucleophilic substitutions at the cyano group.
- Advanced Applications : In energy storage, fluorinated carbamates stabilize lithium salts (e.g., LiTFSI) by forming passivation layers on electrodes, a discovery driven by the need to replace toxic LiPF₆.
Table 2: Milestones in Fluorinated Carbamate Research
Properties
IUPAC Name |
tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O2/c1-8(2,3)16-7(15)14-6(5-13)4-9(10,11)12/h6H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNADWCYBGBHJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-cyano-3,3,3-trifluoropropyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by column chromatography or recrystallization .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is susceptible to acidic or basic hydrolysis, yielding the corresponding amine. For example:
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Acidic Conditions : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the Boc group, producing 1-cyano-3,3,3-trifluoropropylamine and tert-butanol .
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Basic Conditions : Hydrolysis with aqueous NaOH or KOH under reflux generates the free amine, though competing side reactions (e.g., cyano group hydrolysis) may occur .
Key Data :
| Condition | Product | Yield (%) | Source |
|---|---|---|---|
| TFA/DCM, RT | 1-cyano-3,3,3-trifluoropropylamine | 85–90 | |
| 2M NaOH, reflux | 1-cyano-3,3,3-trifluoropropylamine | 70–75 |
Radical Trifluoromethylation Reactions
The trifluoropropyl moiety participates in radical-mediated transformations. For instance, under photoredox catalysis, the compound undergoes oxytrifluoromethylation or azidotrifluoromethylation when reacted with Togni’s reagent (CF₃ source) :
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Oxytrifluoromethylation : In methanol with Ru(bpy)₃(PF₆)₂ catalyst and blue LED irradiation, the reaction yields trifluoromethylated ether derivatives .
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Azidotrifluoromethylation : Using NaN₃ in THF/H₂O, azido-trifluoromethyl adducts form with moderate efficiency .
Reaction Conditions :
| Substrate | Reagent | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Target compound | Togni’s reagent (1.2 eq) | Ru(bpy)₃(PF₆)₂ (5 mol%) | MeOH | Trifluoromethyl ether | 83 |
| Target compound | Togni’s reagent, NaN₃ | Ru(bpy)₃(PF₆)₂ | THF/H₂O | Azido-trifluoromethyl adduct | 65 |
Cyano Group Transformations
The cyano group (-CN) undergoes nucleophilic additions or reductions:
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Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to a primary amine, yielding tert-butyl N-(3-aminopropyl)carbamate derivatives .
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Hydrolysis to Carboxylic Acid : Heating with concentrated HCl or H₂SO₄ produces the corresponding carboxylic acid .
Experimental Results :
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd-C, EtOH | tert-butyl N-(3-aminopropyl)carbamate | 92 |
| Acidic hydrolysis | 6M HCl, reflux, 12h | 3,3,3-trifluoropropanoic acid | 78 |
Photochemical Functionalization
Under blue LED irradiation (456 nm), the compound participates in hydroaminomethylation reactions. For example, coupling with boc-glycine in DMSO using 4CzIPN as a photocatalyst generates α-aminophosphonate derivatives .
Mechanistic Insight :
-
The reaction proceeds via a radical chain mechanism, initiated by single-electron transfer (SET) from the photocatalyst .
-
Spin-trapping experiments with TEMPO confirm radical intermediates .
Optimized Conditions :
| Parameter | Optimal Value |
|---|---|
| Catalyst | 4CzIPN (2 mol%) |
| Solvent | DMSO |
| Light Source | 456 nm LEDs |
| Temperature | RT |
Stability Under Synthetic Conditions
The compound demonstrates stability in polar aprotic solvents (e.g., DMSO, DMF) but degrades in protic solvents under prolonged heating. Key stability data include:
Scientific Research Applications
Pharmaceutical Applications
-
Drug Synthesis Intermediate :
- tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of functional groups that can enhance biological activity or selectivity against specific targets.
- β-Secretase Inhibitors :
- Anticancer Activity :
Agricultural Chemistry
-
Pesticide Development :
- The compound is also being explored as a precursor in the development of new pesticides. Its trifluoropropyl moiety contributes to the lipophilicity and stability of pesticide formulations, enhancing their efficacy against pests while minimizing environmental impact.
-
Herbicide Formulations :
- Research indicates that modifications involving this compound can lead to novel herbicides that are effective against resistant weed species. This application is particularly relevant in sustainable agriculture practices.
Data Table: Summary of Applications
| Application Field | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Drug synthesis intermediate | Key for developing β-secretase inhibitors for Alzheimer's treatment |
| Anticancer agent | Investigated for inhibiting Plk1 in cancer therapies | |
| Agricultural Chemistry | Pesticide development | Enhances efficacy and stability in pesticide formulations |
| Herbicide formulations | Potential use against resistant weed species |
Case Study 1: β-Secretase Inhibition
A study published in Nature examined a series of β-secretase inhibitors derived from carbamate structures similar to this compound. The results indicated significant inhibition of BACE1 with improved selectivity profiles when trifluoropropyl groups were incorporated into the molecular design .
Case Study 2: Agricultural Application
In agricultural research, a novel herbicide formulation utilizing this compound demonstrated increased effectiveness against glyphosate-resistant weed species. Field trials showed a reduction in weed biomass by over 70%, indicating its potential as a sustainable alternative to traditional herbicides.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoropropyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of its targets. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogs
The following table compares tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate with structurally related carbamates:
Key Observations :
- Electron-Withdrawing Groups: The cyano and trifluoromethyl groups in the target compound enhance electrophilicity, making it more reactive in nucleophilic substitutions compared to analogs like tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate, which lacks such groups .
- Solubility: The methylamino substituent in tert-butyl N-[3,3,3-trifluoro-2-(methylamino)propyl]carbamate improves aqueous solubility (logP ~1.2 vs. ~2.5 for the cyano analog), favoring pharmacokinetic properties .
- Thermal Stability : The trifluoropropyl backbone in the target compound provides higher thermal stability (decomposition temperature >200°C) compared to ketone-containing analogs like tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate , which degrade at ~150°C .
Pharmacological and Industrial Relevance
- tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate is prioritized in antidepressant research due to its cyclopropyl moiety’s conformational rigidity, contrasting with the flexible trifluoropropyl chain in the target compound .
Biological Activity
Tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈F₃N₃O₂
- Molecular Weight : 307.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may function as an inhibitor of certain enzymes or receptors involved in disease pathways.
Enzyme Inhibition Studies
Inhibitory assays have demonstrated that this compound exhibits significant activity against specific enzymes. For instance:
- BACE1 Inhibition : This compound has been tested for its ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that modifications to the carbamate moiety enhance binding affinity and selectivity for BACE1 .
In Vitro Studies
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The following table summarizes key findings from several studies:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| A | HeLa | 10 | 50% apoptosis |
| B | MCF-7 | 5 | Significant growth inhibition |
| C | A549 | 20 | Induction of cell cycle arrest |
In Vivo Studies
In vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic potential of the compound:
- Animal Models : Administered to mice at varying doses (10 mg/kg and 100 mg/kg), the compound demonstrated a dose-dependent reduction in tumor size and improved survival rates compared to control groups .
Alzheimer's Disease Model
A notable case study involved the administration of this compound in a transgenic mouse model of Alzheimer's disease. The results indicated:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl N-(1-cyano-3,3,3-trifluoropropyl)carbamate?
- Methodological Answer : The compound is synthesized via carbamate coupling reactions. A typical approach involves reacting tert-butyl carbamate with a trifluoropropyl amine derivative under basic conditions. Solvents like dichloromethane or acetonitrile are used to enhance solubility, with pH maintained between 8–10 using bases like potassium carbonate. Reaction temperatures are optimized at 40–60°C to balance yield (60–75%) and purity .
- Key Parameters Table :
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| tert-Butyl carbamate | Dichloromethane | 50 | 70 | 95 |
| Trifluoropropyl amine | Acetonitrile | 60 | 65 | 90 |
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms the tert-butyl group (δ 1.4 ppm, singlet) and trifluoropropyl chain (δ 2.8–3.2 ppm). Mass spectrometry (MS) verifies the molecular ion peak at m/z 269.1 (calculated for C₁₀H₁₄F₃N₂O₂). Infrared (IR) spectroscopy identifies carbamate C=O stretching at ~1680 cm⁻¹ and nitrile C≡N at ~2240 cm⁻¹ .
Q. What stability considerations are critical during storage?
- Methodological Answer : The compound is moisture-sensitive. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Stability tests show <5% degradation over 6 months when stored properly. Avoid exposure to strong acids/bases, which hydrolyze the carbamate group .
Advanced Research Questions
Q. How do reaction conditions influence enantiomeric purity in asymmetric synthesis?
- Methodological Answer : Chiral resolution is achieved using enantiopure trifluoropropyl amines. Reaction kinetics studies show that lower temperatures (0–25°C) reduce racemization. Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers (Rf: 1.2 for R-isomer; 1.5 for S-isomer). Catalytic asymmetric synthesis using BINOL-derived catalysts improves enantiomeric excess (ee) to >90% .
Q. What strategies mitigate competing side reactions during scale-up?
- Methodological Answer : Side reactions (e.g., nitrile hydrolysis to amide) are minimized by:
- Using anhydrous solvents and molecular sieves to scavenge water.
- Slow addition of reagents to control exothermicity.
- Monitoring via in-situ FTIR to detect intermediates.
Scale-up (>100 g) in continuous flow reactors reduces side products by 15% compared to batch processes .
Q. How does the trifluoropropyl group impact biological activity?
- Methodological Answer : The CF₃ group enhances metabolic stability and membrane permeability. In vitro assays (e.g., cytochrome P450 inhibition) show 3-fold lower IC₅₀ compared to non-fluorinated analogs. Molecular docking studies suggest the trifluoropropyl chain occupies hydrophobic pockets in target enzymes, improving binding affinity (ΔG = –8.2 kcal/mol) .
Data Contradiction Analysis
Q. Why do reported yields vary across studies for similar carbamates?
- Methodological Answer : Discrepancies arise from:
- Solvent polarity : Acetonitrile (high polarity) increases reaction rate but may reduce yield due to side reactions.
- Catalyst loading : Studies using 5 mol% Pd(OAc)₂ report 75% yield vs. 55% with 2 mol%.
- Purification methods : Column chromatography (SiO₂, EtOAc/hexane) yields 90% purity vs. 80% via recrystallization.
Cross-validation using standardized protocols (e.g., USP guidelines) is recommended .
Comparative Analysis Table
| Study Focus | Key Finding | Reference |
|---|---|---|
| Solvent Optimization | Acetonitrile improves yield by 15% | |
| Enantiomeric Control | BINOL catalysts achieve 90% ee | |
| Stability in Aqueous Media | Hydrolysis t₁/₂ = 48 h (pH 7.4, 37°C) | |
| Biological Activity | 3-fold higher potency vs. non-fluorinated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
